5-(2-diethylaminoethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Overview
Description
5-(2-diethylaminoethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-(2-diethylaminoethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolopyridine framework with a diethylaminoethyl substituent and an aldehyde functional group. This configuration is believed to contribute to its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been screened for cytotoxicity against human HeLa cells and murine L1210 leukemia cells. The results indicated that the compound exhibits significant cytotoxic activity with low micromolar IC50 values, suggesting its potential as an anticancer agent:
Cell Line | IC50 (μM) |
---|---|
HeLa | 1.9 - 4.4 |
L1210 | 2.0 - 5.0 |
These findings highlight its potency compared to established chemotherapeutic agents like melphalan .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. In vitro studies demonstrated moderate to strong antibacterial activity:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 14.2 ± 0.3 |
S. aureus | 16.2 ± 0.4 |
These results indicate that the compound may disrupt bacterial cell membranes and inhibit growth through mechanisms similar to those observed in silver ion complexes .
Case Studies
- Cytotoxic Evaluation in Cancer Research : A study evaluated the cytotoxic effects of several derivatives of pyrrolopyridine compounds, including our target compound, showing promising results against human cancer cell lines with IC50 values comparable to traditional chemotherapeutics .
- Antimicrobial Studies : Another investigation focused on the antibacterial activity of related compounds in the same chemical class, revealing that modifications to the side chains significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of DNA Synthesis : The aldehyde group may interact with nucleophilic sites in DNA, disrupting replication.
- Membrane Disruption : The lipophilic nature of the diethylaminoethyl group may facilitate membrane penetration, leading to increased permeability and eventual cell lysis in bacteria.
Conclusion and Future Directions
The biological activity of This compound suggests significant potential as both an anticancer and antimicrobial agent. Further research is warranted to explore its pharmacokinetics, optimize its structure for enhanced efficacy, and conduct clinical trials to assess its therapeutic potential in humans.
Properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-3-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-4-17(5-2)8-9-18-7-6-12-14(15(18)20)11(3)13(10-19)16-12/h10,16H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKGUCQVRDYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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